2,7-Dimethyl-9h-fluoren-9-one

Description

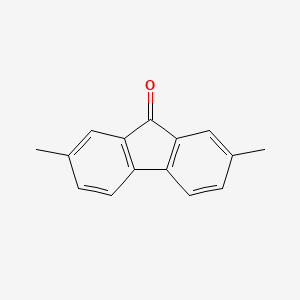

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethylfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-9-3-5-11-12-6-4-10(2)8-14(12)15(16)13(11)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDJRBSJHWTGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289276 | |

| Record name | 2,7-dimethylfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-49-5 | |

| Record name | 2840-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dimethylfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2,7-Dimethyl-9h-fluoren-9-one

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dimethyl-9h-fluoren-9-one

Abstract

This technical guide provides a comprehensive overview of the , a key derivative of the 9-fluorenone scaffold. While experimental data for this specific molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the established analytical methodologies required for its full characterization. By leveraging data from the parent compound, 9-fluorenone, we will establish expected properties and provide detailed, field-proven protocols for their empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for synthesizing, purifying, and characterizing this and similar fluorenone derivatives. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of not just the "how," but the "why."

Introduction to the Fluorenone Scaffold

The 9-fluorenone core is a privileged structure in medicinal chemistry and materials science. Comprising a planar, tricyclic aromatic system with a central ketone, this scaffold possesses a unique combination of electronic and structural features. The electron-withdrawing nature of the carbonyl group and the electron-rich aromatic rings make fluorenone derivatives versatile building blocks.[1] They are foundational to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and a range of pharmacologically active agents, including anticancer and antiviral compounds.[2]

Functionalization at the 2 and 7 positions of the fluorene ring is a common strategy to tune the molecule's electronic properties, solubility, and biological activity. The introduction of methyl groups, as in this compound, is expected to enhance lipophilicity and solubility in organic solvents, while subtly modifying the electronic landscape of the molecule, which can influence its performance in materials science applications or its interaction with biological targets.

Proposed Synthesis and Purification

To characterize a compound, a pure sample is paramount. While various synthetic routes to fluorenone derivatives exist, a reliable method for preparing this compound begins with the oxidation of the corresponding hydrocarbon, 2,7-dimethylfluorene. This approach is analogous to the industrial synthesis of the parent 9-fluorenone.[3]

Experimental Protocol: Oxidation of 2,7-Dimethylfluorene

This protocol is a self-validating system; the purity of the final product, confirmed by the characterization methods in Section 4.0, validates the success of the synthesis and purification.

Rationale: The choice of air or oxygen as the oxidant with a basic catalyst (like NaOH or KOH) in a polar aprotic solvent (like DMSO) is a well-established, efficient, and cost-effective method for oxidizing the acidic C9-H of the fluorene moiety to a ketone.[3][4] The base deprotonates the C9 position to form the fluorenyl anion, which then reacts with oxygen.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet tube, charge 2,7-dimethylfluorene (1 equivalent), sodium hydroxide (2 equivalents), and dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the mixture to 80-100°C while bubbling a steady stream of air or oxygen through the solution via the gas inlet tube.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar spot (the ketone product) indicates reaction progression.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water, which will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove residual DMSO and base.

-

Purification: The primary purification method is recrystallization. The choice of solvent is critical. Given the expected increase in lipophilicity, a solvent system like ethanol/water or toluene/heptane is a logical starting point. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals. The purity should be assessed by melting point analysis and HPLC.

Core Physicochemical Properties: A Comparative Analysis

The addition of two methyl groups to the 9-fluorenone backbone will predictably alter its physical properties. The following table compares the known, experimentally determined properties of the parent 9-fluorenone with the predicted properties of this compound.

| Property | 9-Fluorenone (Parent Compound) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₃H₈O[5] | C₁₅H₁₂O | Addition of two CH₂ groups. |

| Molecular Weight | 180.20 g/mol [5] | 208.26 g/mol | Calculated based on the molecular formula. |

| Appearance | Bright yellow crystalline solid[2][3] | Yellow crystalline solid | The core chromophore is retained. |

| Melting Point | 80-84 °C[3][6] | Higher than 84 °C | Increased molecular weight and van der Waals forces typically raise the melting point, assuming crystal packing is not significantly disrupted. |

| Boiling Point | 341.5 - 343.1 °C[6][7] | Higher than 342 °C | Increased molecular weight and intermolecular forces will increase the energy required for vaporization. |

| Water Solubility | Insoluble[2][4][7] | Highly Insoluble | The addition of two lipophilic methyl groups will further decrease its affinity for water. |

| Organic Solvent Solubility | Soluble in alcohol, ether, acetone, benzene, toluene[5][7] | Very soluble in nonpolar organic solvents | Enhanced lipophilicity will improve solubility in solvents like toluene, hexane, and dichloromethane. |

| LogP (Octanol/Water) | 3.58[5] | > 3.6 | The octanol/water partition coefficient (LogP) will increase due to the added hydrophobic methyl groups. |

Experimental Protocols for Full Characterization

The following protocols provide robust, standardized methods for determining the key .

Melting Point Determination (Thomas-Hoover Method)

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) suggests a highly pure compound, while a broad or depressed range indicates the presence of impurities.

-

Load a small, dry sample of the recrystallized product into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Solubility Assessment (Thermodynamic Equilibrium Method)

Causality: Quantifying solubility is essential for applications in drug delivery (aqueous solubility) and materials processing (organic solvent solubility). This method ensures that a true equilibrium is reached.

-

Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, toluene) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully extract a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of the Partition Coefficient (LogP) by Shake-Flask Method (OECD 107)

Causality: LogP is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Prepare a stock solution of the compound in n-octanol.

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate. This step is crucial to prevent volume changes during the experiment.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of the pre-saturated water.

-

Shake the funnel vigorously for 5-10 minutes to allow for partitioning of the solute between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis or HPLC).

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Causality: A full spectroscopic profile provides unambiguous structural confirmation.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups. Expect a strong C=O stretch for the ketone around 1700-1720 cm⁻¹ and C-H stretches for the aromatic and methyl groups.[8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment of protons. Expect singlets for the two equivalent methyl groups and a series of doublets and doublets of doublets in the aromatic region, confirming the 2,7-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows all unique carbon atoms. Expect a signal for the carbonyl carbon downfield (>190 ppm), signals for the methyl carbons upfield (~20-25 ppm), and a set of signals for the aromatic carbons.

-

Mass Spectrometry (MS): Confirms the molecular weight. The molecular ion peak (M+) should correspond to the calculated molecular weight of 208.26.

Visualization of Structure and Properties

Diagrams provide a clear visual representation of the molecule's structure, synthesis, and the relationship between its form and function.

Caption: Proposed workflow for the synthesis and purification.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Fluorenone - Wikipedia [en.wikipedia.org]

- 3. 9-Fluorenone | 486-25-9 [chemicalbook.com]

- 4. Fluorene - Wikipedia [en.wikipedia.org]

- 5. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 9H-fluoren-9-one [chemister.ru]

- 8. 2,7-Dihydroxy-9-fluorenone synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2,7-Dimethyl-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,7-Dimethyl-9H-fluoren-9-one, a derivative of the versatile fluorenone scaffold. This document elucidates its core chemical identity, including its CAS number and detailed molecular structure. It further explores plausible synthetic pathways, leveraging established methodologies for fluorenone chemistry, and presents a comprehensive physicochemical and spectroscopic characterization based on analogous compounds. The guide culminates in a discussion of the significant, field-proven applications of the fluorenone class in drug discovery and materials science, providing a forward-looking perspective on the potential of this compound.

Core Compound Identity

Chemical Name: this compound

CAS Number: 2840-49-5[1]

Molecular Formula: C₁₅H₁₂O

Molecular Weight: 208.26 g/mol

Molecular Structure

This compound is a tricyclic aromatic ketone. The core of the molecule is a fluorene system, where two benzene rings are fused to a central five-membered ring. A ketone functional group is present at the 9-position of this central ring. The molecule is further distinguished by the presence of two methyl groups at the 2 and 7 positions of the fluorene backbone. This symmetrical substitution pattern influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and potential applications.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

An alternative classical approach is the Friedel-Crafts acylation of a suitably substituted biphenyl precursor, followed by intramolecular cyclization. However, this method can sometimes suffer from issues with regioselectivity.

A more modern and versatile approach involves a palladium-catalyzed carbonylative C-H activation/carbenoid insertion sequence, which allows for the construction of the fluorenone core from readily available starting materials.

Caption: Plausible synthesis via Suzuki-Miyaura coupling.

Physicochemical and Spectroscopic Characterization

The following table summarizes the expected physicochemical and spectroscopic data for this compound. The spectral data are predicted based on the known values for the parent compound, 9-fluorenone, and other 2,7-disubstituted derivatives.

| Property | Predicted Value / Characteristic Peaks |

| Appearance | Yellow crystalline solid |

| Melting Point | Expected to be higher than 9-fluorenone (84 °C) |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Toluene) |

| ¹H NMR | Aromatic protons: ~7.2-7.8 ppm; Methyl protons: ~2.4 ppm |

| ¹³C NMR | Carbonyl carbon: ~193 ppm; Aromatic carbons: ~120-145 ppm; Methyl carbons: ~21 ppm |

| IR (cm⁻¹) | C=O stretch: ~1710-1720; Aromatic C-H stretch: ~3000-3100; C-H bend: ~1450, 1600 |

| Mass Spec (m/z) | Molecular ion [M]⁺: 208.0888 |

Applications in Drug Development and Research

The fluorene scaffold is a privileged structure in medicinal chemistry due to its rigid, planar geometry which allows for specific interactions with biological targets. Fluorenone derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development.[2]

4.1. Anticancer Activity: Many fluorenone derivatives have been shown to exhibit potent anticancer properties.[2] The mechanism of action often involves the intercalation of the planar fluorenone ring system into DNA, leading to the inhibition of DNA replication and transcription in cancer cells. Additionally, certain derivatives have been found to inhibit key signaling pathways involved in cell proliferation and survival.

4.2. Antiviral and Antimicrobial Properties: The fluorenone core is present in several compounds with demonstrated antiviral and antimicrobial activities.[3][4] Tilorone, a well-known fluorenone derivative, is a broad-spectrum antiviral agent.[3][4] The mechanism of action for these compounds can vary, but often involves the inhibition of viral entry or replication. The structural modifications at the 2 and 7 positions, as in this compound, can be fine-tuned to optimize activity against specific pathogens.

4.3. Sirtuin Inhibition: Recent research has identified symmetrically 2,7-disubstituted 9H-fluoren-9-ones as a promising scaffold for the selective inhibition of Sirtuin 2 (SIRT2), a protein deacetylase implicated in various diseases, including cancer and neurodegeneration.[1] The development of selective SIRT2 inhibitors is a significant area of research, and the fluorenone scaffold provides a valuable starting point for the design of such molecules.

Caption: Inhibition of SIRT2 by 2,7-disubstituted fluorenones.

Experimental Protocols

The following is a representative, step-by-step protocol for the synthesis of a 2,7-disubstituted fluorenone via a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for the synthesis of this compound.

Materials:

-

2,7-Dibromo-9H-fluoren-9-one

-

Methylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 2,7-Dibromo-9H-fluoren-9-one (1.0 eq), methylboronic acid (2.5 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

-

Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask via a cannula.

-

Heat the reaction mixture to reflux (typically around 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Self-Validation: The success of the synthesis can be validated at each step. The consumption of the starting material and the formation of the product can be monitored by TLC. The final product's identity and purity are confirmed by spectroscopic methods, with the obtained data expected to align with the predicted values.

References

-

Gümüş, M. H., et al. (2022). Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2. Archiv der Pharmazie, 355(10), 2200161. [Link]

-

MDPI. (2020). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Molecules, 25(21), 5093. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of fluorenones. Retrieved from [Link]

-

ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. ChemistrySelect, 5(40), 12489-12502. [Link]

-

MDPI. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2969. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 8(8), 841-847. [Link]

-

PubChem. (n.d.). Fluorenone. Retrieved from [Link]

-

ResearchGate. (2022). 9-Fluorenone derivatives drugs. [Link]

Sources

- 1. Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. researchgate.net [researchgate.net]

- 4. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2,7-Dimethyl-9h-fluoren-9-one in organic solvents

An In-depth Technical Guide to the Solubility of 2,7-Dimethyl-9H-fluoren-9-one in Organic Solvents

Foreword

For researchers and professionals in drug development and material science, understanding the solubility of a compound is a cornerstone of process development, formulation, and synthesis.[1] this compound, a derivative of the versatile fluorenone scaffold, presents unique characteristics due to its dimethyl substitution. While extensive quantitative solubility data for this specific molecule is not widely published, this guide provides a comprehensive framework for its evaluation. By leveraging established principles and detailed experimental protocols, this document serves as a predictive and practical resource for scientists. We will use the well-studied parent compound, 9-fluorenone, as a reference model to elucidate the physicochemical principles at play and to construct a robust methodology for determining the solubility of its 2,7-dimethyl derivative.

Physicochemical Profile of this compound

This compound belongs to the fluorenone family, which are aromatic ketones known for their applications in organic electronics, pharmaceuticals, and polymer science.[2][3] The parent compound, 9-fluorenone, is a yellow solid that is insoluble in water but soluble in a range of organic solvents.[4][5][6] The introduction of two methyl groups at the 2 and 7 positions of the fluorenone core, as depicted below, significantly influences its molecular properties.

Molecular Structure

Caption: Molecular structure of this compound.

Key structural considerations impacting solubility include:

-

Aromatic Core: The large, rigid, and nonpolar fluorene backbone is the dominant feature.

-

Ketone Group: The carbonyl (C=O) group introduces polarity and a site for hydrogen bond acceptance, moderately increasing its affinity for polar solvents compared to its parent hydrocarbon, fluorene.

-

Dimethyl Substitution: The two methyl groups (-CH₃) are electron-donating and increase the molecule's nonpolar surface area and lipophilicity. This modification is expected to decrease solubility in polar solvents and increase it in nonpolar solvents relative to 9-fluorenone.

Guiding Principles of Solubility: A Theoretical Overview

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process can be understood through two primary factors:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid compound together in its crystal lattice. Stronger crystal packing leads to lower solubility. The symmetrical addition of methyl groups might alter crystal packing compared to unsubstituted fluorenone.

-

Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules. The principle of "like dissolves like" is a practical expression of this factor. Nonpolar solutes are best solvated by nonpolar solvents through van der Waals forces, while polar solutes are solvated by polar solvents via dipole-dipole interactions and hydrogen bonding.

For this compound, we can predict that solvents capable of strong van der Waals interactions (e.g., aromatic solvents like toluene) and those with moderate polarity that can interact with the ketone group without being overly polar (e.g., acetone, ethyl acetate) will be effective.

Predictive Solubility Analysis Based on the 9-Fluorenone Model

While specific data for this compound is pending experimental determination, the known solubility of 9-fluorenone provides an excellent baseline.[7] The data reveals that 9-fluorenone's solubility is highest in solvents that are moderately polar and can engage in dipole-dipole interactions, such as 1,4-dioxane and acetone.[7] Its solubility is significantly lower in highly polar protic solvents (alcohols) and very low in nonpolar aliphatic solvents (cyclohexane).[7]

Table 1: Experimental Solubility of 9-Fluorenone in Various Organic Solvents at 318.15 K (45°C)

| Solvent | Mole Fraction (x 10⁻²) | Classification | Predicted Effect on this compound Solubility |

|---|---|---|---|

| 1,4-Dioxane | 2.619 | Polar Aprotic | Likely high, similar to or slightly lower than 9-fluorenone. |

| Acetone | 1.630 | Polar Aprotic | Likely high, potentially slightly lower due to increased nonpolarity. |

| Ethyl Acetate | 1.471 | Polar Aprotic | Good solubility expected. |

| Acetonitrile | 0.5048 | Polar Aprotic | Moderate solubility expected. |

| Methanol | 0.3888 | Polar Protic | Lower solubility expected due to increased lipophilicity. |

| Ethanol | 0.3391 | Polar Protic | Lower solubility expected. |

| Toluene | 0.2737 | Nonpolar Aromatic | Higher solubility expected due to favorable π-π and van der Waals interactions. |

| Cyclohexane | 0.02238 | Nonpolar Aliphatic | Low but potentially higher solubility than 9-fluorenone. |

(Source: Data adapted from the Chinese Journal of Chemical Engineering, 2023)[7]

Expert Interpretation: The addition of two methyl groups increases the nonpolar character of this compound. Therefore, we can hypothesize a decrease in solubility in polar solvents (methanol, ethanol) and an increase in solubility in nonpolar solvents (toluene, cyclohexane) compared to the values for 9-fluorenone. Solvents like acetone and ethyl acetate are expected to remain effective.

A Self-Validating Protocol for Experimental Solubility Determination

To generate reliable and reproducible data, the isothermal saturation method is the gold standard. This protocol is designed to be self-validating by ensuring equilibrium is reached and by using a precise analytical technique for quantification.

Materials and Reagents

-

Solute: this compound (purity >99%)

-

Solvents: HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, acetonitrile)

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Thermostatic shaker bath or incubator capable of maintaining T ± 0.1°C

-

20 mL glass scintillation vials with PTFE-lined caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

-

Experimental Workflow Diagram

Caption: Isothermal saturation method workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Perform a serial dilution to create a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve (Absorbance or Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) > 0.999 for accuracy.

-

-

Sample Equilibration:

-

Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

-

Add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0°C).

-

Agitate the vials for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can confirm the minimum time required.

-

-

Sampling and Analysis:

-

Stop agitation and let the vials stand in the thermostatic bath for at least 2 hours to allow excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe pre-warmed to the experimental temperature to prevent premature crystallization.

-

Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This step removes any microscopic undissolved particles.

-

Accurately dilute a known volume of the filtered saturated solution with the analytical solvent to bring its concentration within the range of the standard curve.

-

Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine its concentration.

-

-

Calculation of Solubility:

-

Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Express the final solubility in desired units, such as mg/mL, g/L, or mol/L.

Solubility (mg/mL) = C_diluted (mg/mL) × Dilution Factor

-

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By understanding the foundational physicochemical principles and using the parent 9-fluorenone as an analytical model, researchers can make informed predictions for solvent selection. The provided detailed, self-validating experimental protocol offers a clear path to generating precise and reliable quantitative data. This information is indispensable for the successful application of this compound in drug discovery, formulation, and materials science, enabling optimized synthesis, purification, and delivery.

References

-

Abraham, M. H., & Acree, W. E. (2015). The Abraham solvation parameter model: a review. Fluid Phase Equilibria, 387, 113-121. [Link]

-

Study.com. (n.d.). Fluorenone | Overview & Structure. Retrieved January 17, 2026, from [Link]

-

Wang, H., Ren, J., Zhang, S., Dai, J., Niu, Y., Shi, K., ... & Zhou, L. (2023). Measurement and correlation of solubility of 9-fluorenone in 11 pure organic solvents from T = 283.15 to 323.15 K. Chinese Journal of Chemical Engineering, 60, 235-241. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorenone. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

-

Universal Journal of Pharmaceutical Research. (2023). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. [Link]

-

MDPI. (2021). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Molecules, 26(15), 4488. [Link]

-

Sciencemadness Wiki. (n.d.). Fluorene. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorene. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility Measurement and Model Calculation of Fluorene in Six Binary Solvents from 288.15 to 328.15 K. Retrieved January 17, 2026, from [Link]

-

Sciencemadness Wiki. (n.d.). Fluorenone. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental Study on the Solubility of Fluorene in Different Solvents. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ujpronline.com [ujpronline.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorenone | Overview & Structure | Study.com [study.com]

- 5. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorenone - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2,7-Dimethyl-9H-fluoren-9-one: In-Depth Analysis and Data Interpretation

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2,7-Dimethyl-9H-fluoren-9-one. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By integrating fundamental principles with expert interpretation, this guide serves as an essential resource for the structural elucidation and characterization of this and related fluorenone compounds.

Introduction: The Significance of Spectroscopic Analysis

This compound belongs to the fluorenone class of compounds, which are recognized for their unique electronic properties and are often incorporated into functional polymers and dyes. A thorough spectroscopic analysis is paramount for confirming the molecular structure, understanding the electronic environment, and predicting the reactivity of such molecules. This guide will delve into the expected spectroscopic data for this compound, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the well-established spectral data of the parent compound, 9H-fluorenone, and the known effects of methyl substitution.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra of a solid sample like this compound is outlined below.

Caption: Standard workflow for ATR-IR data acquisition.

IR Spectrum Analysis

The key diagnostic absorption bands in the IR spectrum of this compound are predicted as follows:

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | ~1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

-

Rationale: The C=O stretching frequency in fluorenones is typically around 1715 cm⁻¹. The methyl groups will introduce aliphatic C-H stretching bands, and the aromatic C-H and C=C stretching vibrations will be present as expected for an aromatic compound. [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic π-π* and n-π* transitions.

Experimental Protocol for UV-Vis Data Acquisition

The UV-Vis spectrum is typically recorded in a suitable solvent.

Caption: Standard workflow for UV-Vis data acquisition.

UV-Vis Spectrum Analysis

The methyl groups are expected to have an auxochromic effect, causing a slight bathochromic (red) shift in the absorption maxima compared to 9H-fluorenone.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| π-π | ~260, ~300 |

| n-π | ~380 |

-

Rationale: The introduction of electron-donating methyl groups is known to cause a red shift in the UV-Vis absorption bands of aromatic ketones. [2]The spectrum of 9H-fluorenone shows characteristic absorption bands that are expected to be present and slightly shifted in its 2,7-dimethyl derivative. [3][4]

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The interpretations are grounded in established spectroscopic principles and comparative data from related fluorenone structures. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, aiding in the identification and characterization of this and similar compounds.

References

-

The Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000521 - 9-fluorenone (C13H8O). Retrieved from [Link]

- Chang, C.-W., Sølling, T. I., & Diau, E. W.-G. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 686, 218–222.

-

ACS Applied Polymer Materials. (2026, January 13). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of fluorenone measured in cyclohexane (dashed curve).... Retrieved from [Link]

- Singh, S., Justin Thomas, K. R., & Chandrasekar, R. (2012). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. The Journal of Organic Chemistry, 77(19), 8535–8546.

-

NIST. (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure B36. UV-vis spectrum of 9H-fluoren-9-one (15). Retrieved from [Link]

- Kirichenko, T. I., Meshkova, S. B., Topilova, Z. M., Kiriyak, A. V., Lyapunov, A. Y., Kulygina, E. Y., & Luk'yanenko, N. G. (2004). Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9H-fluoren-9-one Derivatives. Russian Journal of Organic Chemistry, 40(1), 93–99.

-

ResearchGate. (n.d.). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Retrieved from [Link]

-

PubChem. (n.d.). Fluorenone. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and computed IR spectra for 9-fluorenone. Experimental data adapted from reference 22. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,7-Dimethyl-9h-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,7-Dimethyl-9h-fluoren-9-one. As a Senior Application Scientist, this document synthesizes foundational principles of thermal analysis with projected decomposition pathways based on the known chemistry of the fluorenone core and its derivatives. While specific experimental data for this particular substituted fluorenone is not extensively available in public literature, this guide establishes a robust framework for its investigation. We will delve into the theoretical underpinnings of its thermal behavior, propose likely decomposition mechanisms, and provide detailed experimental protocols for researchers to rigorously characterize this compound. This document is intended to be a vital resource for scientists working with fluorenone-based molecules in materials science and drug development, enabling a proactive approach to stability testing and formulation.

Introduction: The Significance of the Fluorenone Scaffold

The fluorenone core is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, planar structure and unique electronic properties. The introduction of substituents, such as the methyl groups at the 2 and 7 positions in this compound, can significantly modulate its physical and chemical characteristics, including thermal stability. Understanding the thermal behavior of this molecule is paramount for applications ranging from the development of thermostable polymers to ensuring the stability of active pharmaceutical ingredients (APIs) during manufacturing and storage.

Thermal decomposition is a critical parameter that dictates the upper-temperature limits of a compound's utility and can reveal potential degradation pathways that may impact its efficacy, safety, and material integrity. For drug development professionals, knowledge of thermal stability is a regulatory expectation and a key factor in formulation design and shelf-life determination. In materials science, the thermal robustness of fluorenone-based building blocks is essential for creating durable and reliable organic electronics and polymers.

This guide will provide a detailed exploration of the anticipated thermal properties of this compound, grounded in the established behavior of related fluorenone derivatives.

Theoretical Framework: Anticipated Thermal Behavior

The thermal stability of an organic molecule is intrinsically linked to its bond energies and the presence of thermally labile functional groups. The fluorenone nucleus is a robust aromatic system, generally exhibiting high thermal stability. The decomposition of fluorenone derivatives is often initiated at the substituent groups or through the oxidation of the fluorene bridge.

Influence of the 2,7-Dimethyl Substitution

The methyl groups at the 2 and 7 positions are anticipated to influence the thermal stability of the fluorenone core in several ways:

-

Inductive Effect: The electron-donating nature of the methyl groups can subtly alter the electron density of the aromatic rings, potentially influencing the bond dissociation energies within the core structure.

-

Steric Hindrance: The methyl groups are unlikely to introduce significant steric strain that would lower the decomposition temperature.

-

Decomposition Initiation: The C-H bonds of the methyl groups could be susceptible to radical-initiated oxidation at elevated temperatures, potentially serving as initiation sites for decomposition, especially in the presence of oxygen.

Predicted Decomposition Onset

Based on studies of various fluorenone-based molecules, it is reasonable to predict that this compound will exhibit good thermal stability. The onset of decomposition in an inert atmosphere is likely to be in the range of 250-350°C. In an oxidative atmosphere (i.e., in the presence of air or oxygen), the decomposition temperature is expected to be lower due to the potential for oxidative degradation pathways.

Proposed Decomposition Pathways

While the precise decomposition mechanism for this compound requires experimental elucidation, we can propose plausible pathways based on the known chemistry of fluorenes and related aromatic compounds.

Inert Atmosphere Decomposition (Pyrolysis)

Under pyrolytic conditions (in the absence of oxygen), decomposition is likely to proceed through homolytic bond cleavage at higher temperatures. Potential pathways include:

-

Loss of Methyl Radicals: At very high temperatures, cleavage of the aryl-CH3 bond could occur, leading to the formation of methyl radicals and a fluorenone radical species.

-

Ring Opening and Fragmentation: Subsequent to initial bond cleavage, the fluorenone ring system could undergo rearrangement and fragmentation into smaller aromatic and aliphatic molecules.

Oxidative Atmosphere Decomposition

In the presence of oxygen, the decomposition is expected to be more complex and occur at lower temperatures. A likely mechanism is an autocatalytic radical chain reaction.[1]

-

Initiation: Formation of radical species, potentially through the abstraction of a hydrogen atom from one of the methyl groups.

-

Propagation: The resulting radical can react with oxygen to form a peroxy radical, which can then abstract a hydrogen from another molecule of this compound, propagating the chain reaction.

-

Termination: Combination of radical species to form stable, non-radical products.

A key degradation pathway for polyfluorenes under thermal-oxidative stress is the formation of fluorenone "keto-defects".[1] While this compound already possesses the ketone group, further oxidation of the aromatic rings could lead to the formation of hydroxylated and carboxylated species, ultimately leading to ring opening and the evolution of CO and CO2.

Proposed general decomposition pathways.

Experimental Characterization

To definitively determine the thermal stability and decomposition profile of this compound, a suite of thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol: TGA of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere:

-

Inert: High purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Oxidative: Dry air or a blend of oxygen and nitrogen at a flow rate of 50-100 mL/min.

-

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperature of maximum rate of decomposition (Tmax) from the peak of the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at different temperature intervals.

-

Determine the final residual mass at the end of the experiment.

-

TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting point, glass transitions, and exothermic or endothermic decomposition events.

Experimental Protocol: DSC of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature just below the anticipated decomposition onset (determined by TGA), at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Observe for any exothermic events that might indicate decomposition.

-

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of the gases evolved during the decomposition process.

Experimental Protocol: TGA-MS/FTIR of this compound

-

Instrumentation: A TGA instrument interfaced with an MS or FTIR spectrometer via a heated transfer line.

-

TGA Method: Follow the TGA protocol outlined in section 4.1.

-

MS/FTIR Parameters:

-

MS: Scan a mass range of 10-200 amu to detect small molecule fragments.

-

FTIR: Continuously collect infrared spectra of the evolved gases.

-

-

Data Analysis: Correlate the mass loss events from the TGA with the detection of specific molecules by the MS or FTIR. For example, the detection of m/z 15 (CH3+) would support the loss of methyl groups. The evolution of CO (m/z 28) and CO2 (m/z 44) would indicate oxidative decomposition.

Data Summary and Interpretation

The following table outlines the expected data to be obtained from the thermal analysis of this compound and its interpretation.

| Parameter | Analytical Technique | Expected Value/Observation | Interpretation |

| Melting Point (Tm) | DSC | Sharp endotherm | Purity and crystalline nature |

| Tonset (Inert) | TGA (N2) | 250-350°C | Onset of pyrolytic decomposition |

| Tonset (Oxidative) | TGA (Air) | Lower than in N2 | Onset of oxidative decomposition |

| Tmax | TGA (DTG) | Peak in the derivative curve | Temperature of maximum decomposition rate |

| Residual Mass | TGA | % mass remaining at 600°C | Indication of char formation |

| Evolved Gases | TGA-MS/FTIR | m/z signals and IR spectra corresponding to expected fragments | Identification of decomposition products |

Conclusion

References

-

Thermal oxidation degradation pathway of polyfluorene. (2023). ResearchGate. Retrieved from [Link]

Sources

Foreword: The Rise of the Fluorenone Core in Organic Electronics

An In-depth Technical Guide to the Electronic Properties of Fluorene-Based Ketones

In the landscape of organic electronics, the fluorene scaffold has long been a cornerstone, celebrated for its rigid, planar structure, exceptional thermal stability, and high photoluminescence quantum yields.[1][2][3][4] These attributes have made it a ubiquitous building block for materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[2][5] However, the true versatility of this system is unlocked through chemical modification. This guide focuses on a pivotal transformation: the oxidation of the C9 methylene bridge of fluorene to a carbonyl group, yielding the fluorenone core.

This seemingly simple addition of a ketone functionality fundamentally reshapes the molecule's electronic landscape. It transforms the traditionally electron-donating (p-type) fluorene into a potent electron-accepting (n-type) moiety.[1][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the electronic properties of these fluorene-based ketones. We will dissect the structure-property relationships, detail the key synthetic and characterization methodologies, and explore the applications that arise from the unique electronic nature of the fluorenone core.

The Fluorenone Core: A Structural and Electronic Analysis

The defining feature of a fluorenone is the carbonyl group (C=O) at the 9-position, which acts as a powerful electron-withdrawing group. This has profound implications for the molecule's properties.

Impact on Electronic Structure and Molecular Orbitals

The introduction of the ketone fundamentally alters the distribution of electron density across the π-conjugated system. Due to the high electronegativity of the oxygen atom, electron density is pulled from the aromatic rings towards the carbonyl group. This inductive effect and resonance stabilization make the fluorenone core an intrinsic electron acceptor.[1][7]

This electron-accepting nature is directly reflected in the molecule's frontier molecular orbitals:

-

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is significantly lowered compared to the parent fluorene. This is a critical feature, as a deep-lying LUMO level facilitates efficient electron injection from cathodes and enhances electron transport, making fluorenones excellent n-type semiconductors.[1]

-

Highest Occupied Molecular Orbital (HOMO): The HOMO energy level is also stabilized (lowered), but the effect is generally less pronounced than on the LUMO. The net result is a tunable energy gap that can be further modified through substitution.

Furthermore, fluorenone molecules possess a distinctive V-shaped geometry. This structure, combined with the permanent dipole moment of the carbonyl group, gives rise to unique packing behaviors in the solid state and is a key factor in their promising nonlinear optical (NLO) properties.[7]

Polarity and Processability

The polar C=O bond imparts a dual nature to the fluorenone molecule. While the overall molecule is polar, it retains large non-polar regions in its fused aromatic rings.[8] This characteristic governs its solubility, making it readily soluble in a wide range of common organic solvents like chloroform, tetrahydrofuran (THF), and acetonitrile, but insoluble in water.[8] This solubility is a significant practical advantage, enabling solution-based processing for the fabrication of large-area electronic devices.

Synthetic Pathways to Functional Fluorenones

The ability to chemically modify the fluorenone core is central to tuning its electronic properties for specific applications. Two primary strategies are prevalent: direct oxidation of a fluorene precursor and post-functionalization of the fluorenone scaffold using modern cross-coupling reactions.

Method 1: Aerobic Oxidation of 9H-Fluorenes

A highly efficient and environmentally friendly method for synthesizing 9-fluorenones is the direct oxidation of the corresponding 9H-fluorene derivative. This approach leverages atmospheric oxygen as the oxidant under basic conditions.[9]

This protocol is adapted from established green chemistry procedures for the aerobic oxidation of fluorenes.[9]

-

Reactant Preparation: In a round-bottom flask, dissolve 2,7-di-tert-butylfluorene (1.0 eq) in Tetrahydrofuran (THF).

-

Base Addition: Add powdered potassium hydroxide (KOH, ~3-5 eq) to the solution.

-

Reaction: Stir the suspension vigorously at room temperature, open to the air, for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,7-di-tert-butyl-9-fluorenone.

Method 2: Palladium-Catalyzed Cross-Coupling

To create complex architectures, such as donor-acceptor systems, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are indispensable.[5][7][10] This allows for the precise installation of aryl or heteroaryl groups at specific positions (commonly the 2 and 7 positions) of a dihalogenated fluorenone precursor.

-

Inert Atmosphere: To a Schlenk flask, add 2,7-dibromo-9-fluorenone (1.0 eq), the desired arylboronic acid or ester (2.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).

-

Solvent and Base: Add a degassed solvent system (e.g., toluene/water or dioxane/water) and a base, typically an aqueous solution of 2M potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

-

Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C for 12-48 hours, monitoring by TLC.

-

Workup and Extraction: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous phase with an appropriate organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo. Purify the crude product by column chromatography to obtain the desired 2,7-diaryl-9-fluorenone.

Visualization: Synthetic Routes

Experimental Characterization of Electronic Properties

A multi-faceted approach combining spectroscopy and electrochemistry is essential to fully characterize the electronic properties of fluorenone derivatives.

Photophysical Properties: UV-Vis and Fluorescence Spectroscopy

These techniques probe the interaction of the molecules with light, providing insight into the energy gap and emissive capabilities.

-

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. The onset of the lowest energy absorption band (λ_onset) is used to calculate the optical energy gap (E_g^opt), which corresponds to the energy required to promote an electron from the HOMO to the LUMO.[11][12] Fluorenones typically show a π–π* transition and a lower-energy n–π* transition associated with the carbonyl group.[12]

-

Fluorescence Spectroscopy: This measures the light emitted by a molecule after it has been excited to a higher electronic state. Key parameters include the emission maximum (λ_em), the fluorescence quantum yield (Φ_F), which quantifies the efficiency of the emission process, and the Stokes shift (the difference in energy between the absorption and emission maxima).[13][14][15] Many fluorenones are weakly fluorescent, but functionalization can significantly enhance emission.[13][15]

-

Solution Preparation: Prepare dilute solutions (ca. 10⁻⁵ to 10⁻⁶ M) of the fluorenone compound in a spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile).

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.

-

Fluorescence Measurement: Record the emission spectrum using a spectrofluorometer. Excite the sample at its absorption maximum (λ_max).

-

Quantum Yield Determination: Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the comparative method.

Data Presentation: Photophysical Properties of Representative Fluorenones

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F (%) | Reference |

| 9-Fluorenone | Acetonitrile | ~380 | ~530 | ~6900 | 2.7 | [14] |

| 2-Methoxyfluorenone | Acetonitrile | ~420 | ~540 | ~5200 | <1 | [14][15] |

| 3-Methoxyfluorenone | Acetonitrile | ~385 | ~535 | ~6800 | ~2.5 | [14][15] |

| 2,7-Diphenyl-9-fluorenone | - | ~365 | ~450 | - | - | [7] |

Note: Data are approximate values compiled from literature for illustrative purposes.

Electrochemical Properties: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.[16][17]

-

Causality: Applying a potential to a solution of the compound causes it to lose (oxidation) or gain (electron) electrons. The potential at which these events occur is directly related to the energy of the frontier orbitals. The onset of the first oxidation potential (E_ox) is used to calculate the HOMO level, while the onset of the first reduction potential (E_red) is used for the LUMO level.

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Addition: Dissolve the fluorenone compound (ca. 1 mM) in the electrolyte solution.

-

Cell Setup: Use a three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Calibration: Add ferrocene (Fc/Fc⁺) as an internal standard for calibration.

-

Measurement: Scan the potential anodically to measure oxidation and cathodically to measure reduction, recording the resulting current.

-

Data Analysis: Determine the onset potentials (E_onset^ox and E_onset^red) from the voltammogram. Calculate HOMO and LUMO levels using the following empirical formulas:

-

HOMO (eV) = -[E_onset^ox - E_onset^(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_onset^red - E_onset^(Fc/Fc⁺) + 4.8]

-

Visualization: CV Workflow and Analysis

Conclusion and Future Outlook

Fluorene-based ketones represent a powerful and versatile class of materials for organic electronics. The electron-withdrawing nature of the carbonyl group endows the fluorenone core with intrinsic n-type characteristics, making these compounds highly valuable as electron transporters and acceptors in a range of devices, from OLEDs to organic solar cells. [1][5][16] The true strength of this material class lies in its tunability. As demonstrated, a combination of efficient synthetic strategies and robust characterization techniques—both experimental and computational—provides a clear pathway for the rational design of novel fluorenones. By strategically modifying the core with various electron-donating or -accepting groups, researchers can precisely engineer the frontier orbital energy levels, optical properties, and solid-state packing to meet the demands of next-generation electronic applications.

Future research will undoubtedly focus on developing new derivatives with even deeper LUMO levels for improved electron injection, enhanced fluorescence for efficient light emission, and tailored intermolecular interactions to optimize charge transport in thin films. The synergy between predictive computational modeling and targeted synthesis will continue to be the driving force behind innovation in this exciting field.

References

- Nonlinear Optical Properties and Applications of Fluorenone Molecular M

- Nonlinear Optical Properties and Applications of Fluorenone Molecular M

- Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsul

- Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. (n.d.). RSC Publishing.

- Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. (2024). PubMed Central.

- Spectroscopic Studies of Fluorenone Derivatives. (2025).

- Fluorenone | Overview & Structure. (n.d.). Study.com.

- Absorption (left) and fluorescence emission spectra (right) of fluorenone 1 and its methoxy-substituted derivatives 2–4 in acetonitrile. (n.d.).

- Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation. (2025).

- Effect of keto defects on the electrical properties of fluorene-based oligomers. (2004). AIP Publishing.

- Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. (n.d.).

- Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. (n.d.). PubMed Central.

- Fluorene-Containing β-Diketonato Ligands and Their Rhodium(I) Complexes—A Characterization and Crystallographic Study. (n.d.). MDPI.

- Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). (2024).

- A TD-DFT investigation of two-photon absorption of fluorene deriv

- Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Deprotonation of 9H-fluorene results an aromatic system. (n.d.).

- (PDF) Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). (2024).

- Fluorene synthesis. (n.d.). Organic Chemistry Portal.

- Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. (n.d.). MDPI.

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023). BOC Sciences.

- Electrochemical and spectroelectrochemical properties of fluorene-based derivatives as precursors for conjugated polymers. (2025).

- Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs). (n.d.). Benchchem.

- Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (n.d.). Green Chemistry (RSC Publishing).

- OptoElectronic Properties of Fluorene-Based Derivatives as Precursors for Light-Emitting Diodes. (2025).

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic

- (PDF) Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. (n.d.).

- Optical and Electronic Properties of Fluorene-Based Copolymers and Their Sensory Applications. (2025).

- Electronic properties of a new two-photon absorbing fluorene derivative: The role of hartree-fock exchange in the density functional theory design of improved nonlinear chromophores. (n.d.). New Jersey Institute of Technology.

Sources

- 1. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Fluorenone | Overview & Structure | Study.com [study.com]

- 9. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Substituted Fluorenones

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorenone core, a tricyclic aromatic ketone, represents a privileged scaffold in both medicinal chemistry and materials science.[1] Its rigid, planar structure and versatile electronic properties have made it a cornerstone for the development of a diverse array of functional molecules. This guide provides a comprehensive overview of the history, discovery, and synthetic evolution of substituted fluorenones. We will explore the foundational synthetic methodologies, from classical oxidation and cyclization reactions to modern cross-coupling and C-H activation strategies, explaining the causality behind key experimental choices. Furthermore, this document will delve into the significant applications of fluorenone derivatives as antiviral, anticancer, and antimicrobial agents, as well as their role in the advancement of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Detailed protocols, comparative data, and mechanistic diagrams are provided to offer field-proven insights for professionals in drug development and materials research.

Introduction to the Fluorenone Core

The journey of the fluorenone scaffold from a coal tar byproduct to a high-value chemical intermediate is a testament to over a century of chemical innovation.[2] Understanding its fundamental properties is key to appreciating its broad utility.

Chemical Structure and Properties

Fluorenone, or 9H-fluoren-9-one, is an aromatic organic compound with the chemical formula C₁₃H₈O.[1][3][4] It consists of two benzene rings fused to a central five-membered ring containing a ketone functional group.[5] This structure results in a planar, rigid molecule with a characteristic bright fluorescent yellow color.[3][4] The parent compound, fluorene, was first isolated from coal tar by Marcellin Berthelot in 1867.[2] Fluorenone itself can be synthesized through the oxidation of fluorene.[3][4][5] The presence of the electron-withdrawing ketone group significantly influences the electronic properties of the aromatic system, making it a versatile building block for a wide range of chemical modifications.[1]

Historical Context and Early Discoveries

The late 19th century saw significant advancements in the chemistry of polycyclic aromatic compounds. The Pschorr reaction, discovered in the mid-1890s, became a pivotal method for synthesizing substituted ring structures, including fluorenones.[6] This reaction involves the intramolecular cyclization of diazonium salts and was instrumental in accessing phenanthrene and fluorenone derivatives with defined substitution patterns.[6][7][8][9] Early work by Graebe and Ullman demonstrated that 2-benzoylbenzenediazonium chloride could yield fluorenone, showcasing the utility of diazonium chemistry in constructing the tricyclic core.[6] These foundational discoveries laid the groundwork for the extensive exploration of fluorenone chemistry in the decades to follow.

Foundational Synthetic Routes: Establishing the Core

The initial methods for synthesizing the fluorenone skeleton were crucial for enabling further research into its derivatives. These classical approaches, while sometimes harsh, are still relevant and provide a basis for understanding more modern techniques.

Classical Synthesis: Oxidation of Fluorene

The most direct and historically significant method for preparing fluorenone is the oxidation of its parent hydrocarbon, fluorene.[3] This transformation can be achieved using a variety of oxidizing agents.

Protocol 1: Classical Oxidation of Fluorene to Fluorenone

Objective: To synthesize 9-fluorenone via the oxidation of fluorene.

Materials:

-

Fluorene

-

Glacial Acetic Acid

-

Sodium Hypochlorite Solution (Bleach)

-

Sodium Bicarbonate

-

Sodium Thiosulfate

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve fluorene in glacial acetic acid.

-

Slowly add sodium hypochlorite solution to the stirring mixture at room temperature. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

-

Continue stirring for several hours until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into a beaker of water and neutralize with sodium bicarbonate.

-

If a yellow precipitate forms, collect it by vacuum filtration. If an oil separates, extract the aqueous layer with dichloromethane.

-

Wash the organic layer (or the dissolved precipitate) with a solution of sodium thiosulfate to remove any remaining oxidant, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield bright yellow crystals of fluorenone.

Self-Validation: The identity and purity of the product can be confirmed by its melting point (84 °C), and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic C=O stretch in the IR spectrum is a key indicator of successful oxidation.

Caption: General scheme for the oxidation of fluorene to fluorenone.

Intramolecular Cyclization: The Pschorr Reaction

For the synthesis of substituted fluorenones where the substitution pattern is critical, intramolecular cyclization reactions like the Pschorr reaction are invaluable.[6] This method allows for the regioselective construction of the fluorenone core from appropriately substituted precursors. The reaction proceeds through the copper-catalyzed intramolecular coupling of an aryl diazonium salt.[8][9]

Caption: Simplified workflow of the Pschorr reaction for fluorenone synthesis.

Modern Synthetic Strategies: Expanding Chemical Space

While classical methods are robust, the demand for fluorenones with diverse and complex substitution patterns for applications in drug discovery and materials science has driven the development of more sophisticated synthetic methodologies.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and fluorenones are no exception. These methods allow for the efficient formation of C-C bonds, enabling the introduction of a wide variety of substituents onto the fluorenone scaffold. A notable strategy is the palladium-catalyzed cyclocarbonylation of o-halobiaryls, which provides a direct route to substituted fluorenones in high yields.[10] Another powerful approach involves a carbonylative coupling of aryl halides and arylboronic acids, which builds the fluorenone core in a convergent manner.[10]

C-H Activation and Functionalization

More recently, direct C-H bond activation has emerged as a highly atom-economical and efficient strategy for synthesizing substituted fluorenones. These methods avoid the need for pre-functionalized starting materials, such as halides or organometallics. For instance, palladium-catalyzed C-H functionalization directed by a suitable group, followed by cyclization, has been successfully employed.[1] Additionally, metal-free oxidative cyclization methods, such as those promoted by tert-butyl hydroperoxide (TBHP), offer an environmentally benign route to highly substituted fluorenones.[11][12]

Table 1: Comparison of Modern Synthetic Methods for Substituted Fluorenones

| Method | Catalyst/Reagent | Key Features | Typical Yields | Reference |

| Cyclocarbonylation | Palladium catalyst, CO | High yields, good functional group tolerance | Very High | [10] |

| Carbonylative Coupling | Palladium catalyst, CO | Convergent, uses readily available starting materials | Good | [10] |

| C-H Functionalization | Palladium catalyst | High atom economy, avoids pre-functionalization | Good | [1] |

| Oxidative Cyclization | TBHP (metal-free) | Environmentally friendly, broad substrate scope | Fair to Good | [11][12] |

Applications in Medicinal Chemistry

The fluorenone scaffold is a common motif in a variety of biologically active compounds, exhibiting a broad range of pharmacological effects including antiviral, anticancer, and antimicrobial activities.[1][13][14]

Antiviral Agents: The Case of Tilorone

Perhaps the most well-known fluorenone-based drug is Tilorone, a broad-spectrum antiviral agent.[15][16][17] Discovered in the United States, it is clinically used in Russia and other nearby countries.[16][17] Tilorone's primary mechanism of action is the induction of interferon, a key signaling protein in the innate immune response to viral infections.[15][18][19] It has shown activity against a range of viruses, including Ebola, MERS-CoV, and Chikungunya.[15][17] Modifications of the Tilorone scaffold have led to the development of analogs with potential as anticancer and telomerase inhibitory agents.[11]

Caption: Hypothesized mechanism of action for the antiviral drug Tilorone.

Anticancer and Antimicrobial Properties